molecular formula C13H9Cl2NO3 B13983293 2-Chloro-1-((4-chlorophenoxy)methyl)-4-nitrobenzene

2-Chloro-1-((4-chlorophenoxy)methyl)-4-nitrobenzene

Cat. No.: B13983293
M. Wt: 298.12 g/mol
InChI Key: UNBTUQOMJKJQSP-UHFFFAOYSA-N
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Description

2-Chloro-1-((4-chlorophenoxy)methyl)-4-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of a nitro group (-NO2), a chloro group (-Cl), and a chlorophenoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-((4-chlorophenoxy)methyl)-4-nitrobenzene typically involves the reaction of 4-chlorophenol with 2-chloro-4-nitrobenzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimized reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-((4-chlorophenoxy)methyl)-4-nitrobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the chloro group.

    Reduction: Amino derivatives where the nitro group is converted to an amino group.

    Oxidation: Quinones or other oxidized products.

Scientific Research Applications

2-Chloro-1-((4-chlorophenoxy)methyl)-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-((4-chlorophenoxy)methyl)-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also act as an electrophile, reacting with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitroaniline: Similar structure but with an amino group instead of the chlorophenoxy group.

    4-Chloro-2-nitrophenol: Similar structure but with a hydroxyl group instead of the chlorophenoxy group.

    2-Chloro-4-nitrobenzyl alcohol: Similar structure but with a hydroxyl group attached to the benzyl position.

Uniqueness

2-Chloro-1-((4-chlorophenoxy)methyl)-4-nitrobenzene is unique due to the presence of both the chlorophenoxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.

Properties

Molecular Formula

C13H9Cl2NO3

Molecular Weight

298.12 g/mol

IUPAC Name

2-chloro-1-[(4-chlorophenoxy)methyl]-4-nitrobenzene

InChI

InChI=1S/C13H9Cl2NO3/c14-10-2-5-12(6-3-10)19-8-9-1-4-11(16(17)18)7-13(9)15/h1-7H,8H2

InChI Key

UNBTUQOMJKJQSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl

Origin of Product

United States

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